3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile
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Overview
Description
3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of an indole moiety and a pyridazine ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the pyridazine ring: The pyridazine ring can be synthesized through a condensation reaction between a hydrazine derivative and a diketone.
Coupling of the indole and pyridazine moieties:
Chemical Reactions Analysis
3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through inhibition of specific enzymes, interaction with DNA or RNA, or modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile can be compared with other indole derivatives such as:
3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
3-(5-Methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-ethyl: Similar structure but with an ethyl group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-(5-methoxy-2,3-dihydroindol-1-yl)-5,6-dimethylpyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-11(2)18-19-16(14(10)9-17)20-7-6-12-8-13(21-3)4-5-15(12)20/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDESOGSCHMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCC3=C2C=CC(=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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